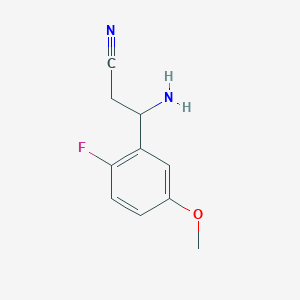![molecular formula C16H27BN2O4S B15234991 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and biology. Boronic esters are known for their versatility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. The process can be carried out under mild conditions, making it efficient and scalable . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is typically conducted at room temperature.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with reactions often conducted at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can target specific molecular pathways involving boron, influencing cellular processes and potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the sulfonamido and dimethylaminoethyl groups.
Methylboronic acid pinacol ester: Another boronic ester with different substituents, leading to different reactivity and applications.
Vinylboronic acid pinacol ester: Contains a vinyl group, making it suitable for different types of coupling reactions.
Uniqueness
The presence of the sulfonamido and dimethylaminoethyl groups allows for additional interactions and reactivity compared to simpler boronic esters .
Propiedades
Fórmula molecular |
C16H27BN2O4S |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C16H27BN2O4S/c1-15(2)16(3,4)23-17(22-15)13-8-7-9-14(12-13)18-24(20,21)11-10-19(5)6/h7-9,12,18H,10-11H2,1-6H3 |
Clave InChI |
IKDAPNDODKWQKX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




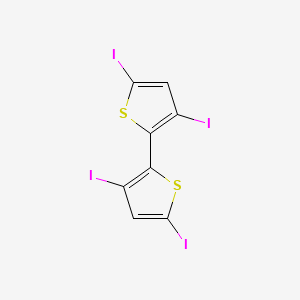
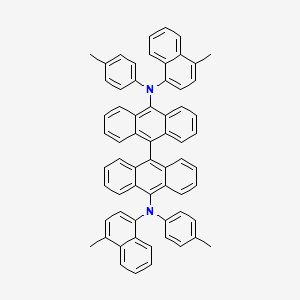
![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)
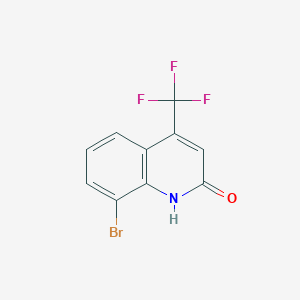


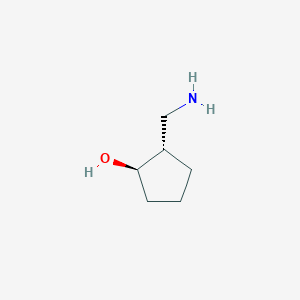

![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)


